5-Methyl-N-(trimethylsilyl)isoxazol-3-amine
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Description
5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are widely
Biological Activity
5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C7H12N2OSi and features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a methyl group at the 5-position and a trimethylsilyl group at the nitrogen atom enhances its chemical reactivity and biological properties.
Biological Activity
This compound exhibits several pharmacological effects, primarily attributed to its interaction with various biological targets. The following table summarizes key biological activities associated with this compound:
Case Studies
- Anti-inflammatory Activity : In a study examining the anti-inflammatory properties, this compound was shown to significantly reduce levels of IL-17a in vitro, indicating its potential as an anti-inflammatory agent .
- Anticancer Effects : Research demonstrated that this compound could induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), suggesting its applicability in cancer therapy .
- Neuroprotective Properties : The compound has been tested for neuroprotective effects against excitotoxicity in neuronal cultures, showing promise in preventing cell death associated with neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the isoxazole ring and substituents can significantly influence the biological activity of derivatives. For example, variations at the 5-position have been shown to enhance binding affinity to specific biological targets, which is crucial for optimizing therapeutic efficacy .
Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Methyl substitution | Increased potency against inflammation |
Trimethylsilyl group | Enhanced stability and bioavailability |
Variations at C-3 | Altered selectivity towards cancer cells |
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies. Notably, microwave-assisted synthesis has been reported as an efficient route for producing isoxazole derivatives with high yields .
Synthetic Route Overview
- Starting Materials : Nitrile oxides and appropriate aldehydes or ketones.
- Reaction Conditions : Microwave irradiation or traditional heating methods.
- Yield : Typically above 80% under optimized conditions.
Properties
Molecular Formula |
C7H14N2OSi |
---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
5-methyl-N-trimethylsilyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H14N2OSi/c1-6-5-7(8-10-6)9-11(2,3)4/h5H,1-4H3,(H,8,9) |
InChI Key |
PRHAHKRWNHLXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N[Si](C)(C)C |
Origin of Product |
United States |
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